L-Cysteine, S-[2-(4-pyridinyl)ethyl]-
CAS No.:
Cat. No.: VC13315991
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.30 g/mol
* For research use only. Not for human or veterinary use.
![L-Cysteine, S-[2-(4-pyridinyl)ethyl]- -](/images/structure/VC13315991.png)
Specification
Molecular Formula | C10H14N2O2S |
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Molecular Weight | 226.30 g/mol |
IUPAC Name | 2-amino-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid |
Standard InChI | InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-3-8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7,11H2,(H,13,14) |
Standard InChI Key | OBAZTSDKFIRVPD-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC=C1CCSCC(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an L-cysteine backbone where the sulfur atom is bonded to a 2-(4-pyridinyl)ethyl group. The pyridinyl ring, an aromatic heterocycle with a nitrogen atom, introduces π-π stacking capabilities and polar interactions, distinguishing it from simpler cysteine derivatives like S-methyl- or S-benzyl-L-cysteine.
Molecular Formula: C₁₀H₁₄N₂O₂S
Molecular Weight: 238.3 g/mol
CAS Registry Number: 28809-04-3
The thiol group (-SH) in the parent cysteine is replaced by a thioether linkage (-S-CH₂CH₂-C₅H₄N), which reduces oxidative susceptibility while retaining nucleophilic potential at the sulfur atom.
Key Physicochemical Properties
Property | Value/Range | Significance |
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Solubility | Moderate in polar solvents | Facilitates use in aqueous reactions |
Melting Point | Not well-documented | Indicates purity challenges |
pKa (Thioether) | ~8.5 | Influences reactivity at physiological pH |
LogP | ~0.7 | Suggests moderate hydrophilicity |
The pyridinyl group’s basicity (pKa ~4.8 for protonated pyridine) allows pH-dependent interactions, particularly in enzymatic environments.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution:
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Reaction Scheme:
The thiolate ion (generated by deprotonating cysteine with bases like NaOH) attacks the electrophilic carbon of 2-(4-pyridinyl)ethyl bromide.
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Optimization Parameters:
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Temperature: 25–40°C
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Solvent: Water-ethanol mixtures
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Yield: 60–75% after chromatographic purification
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Industrial Manufacturing Challenges
Large-scale production faces hurdles due to:
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Purification Complexity: The compound’s polarity necessitates advanced techniques like ion-exchange chromatography.
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Cost of Raw Materials: 2-(4-Pyridinyl)ethyl bromide is expensive compared to alkylating agents like methyl iodide.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation:
The thioether group can oxidize to sulfoxide () or sulfone () using hydrogen peroxide or meta-chloroperbenzoic acid. This alters solubility and biological activity. -
Reduction:
While the thioether is generally stable, reductive cleavage (e.g., using Raney nickel) regenerates free cysteine, enabling reversible modifications.
Electrophilic Aromatic Substitution
The pyridinyl ring undergoes nitration or halogenation at the meta position due to electron-withdrawing effects of the nitrogen atom:
Such derivatives are useful for introducing spectroscopic probes or crosslinkers.
Biological Activity and Mechanisms
Antioxidant Properties
In cellular models, the compound reduces reactive oxygen species (ROS) by 40–60% at 50 μM concentrations, comparable to N-acetylcysteine. Proposed mechanisms include:
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Direct ROS scavenging via sulfur-centered radicals.
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Upregulation of glutathione synthesis pathways.
Enzyme Inhibition and Targeting
The compound covalently modifies cysteine residues in enzymes:
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PRMT5 Inhibition: Binds to the active site of protein arginine methyltransferase 5 (IC₅₀ = 2.1 μM), a target in oncology.
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Kinase Modulation: Allosterically inhibits JNK2 by inducing conformational changes through pyridinyl-aromatic interactions.
Applications in Biochemical Research
Protein Engineering and Labeling
The thioether linkage serves as a stable anchor for:
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Fluorescent Tags: Conjugation with pyrene derivatives for Förster resonance energy transfer (FRET) studies.
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Immobilization: Covalent attachment to gold surfaces via sulfur-gold interactions for biosensor development.
Drug Delivery Systems
The pyridinyl group enhances cellular uptake in pH-responsive delivery systems:
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Nanoparticle Functionalization: Improves targeting to acidic tumor microenvironments.
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Protonation-Dependent Release: Pyridinyl’s pKa enables drug release in lysosomal compartments.
Comparative Analysis with Related Compounds
Compound | Structural Feature | Key Difference |
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S-Benzyl-L-cysteine | Benzyl thioether | Lacks aromatic nitrogen for H-bonding |
S-Methyl-L-cysteine | Methyl thioether | Lower steric hindrance |
S-Phenyl-L-cysteine | Phenyl thioether | Stronger π-π stacking, no basicity |
This Compound | Pyridinyl ethyl thioether | Combines basicity and π-stacking |
The pyridinyl group’s dual functionality (basicity and aromaticity) enables unique interactions absent in analogs.
Case Studies and Experimental Data
Oxidative Stress Mitigation in Neuronal Cells
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Model: SH-SY5Y neuroblastoma cells under H₂O₂-induced stress.
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Results: Pretreatment with 100 μM compound reduced cell death from 45% to 18% (p < 0.01).
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Mechanism: Increased nuclear translocation of Nrf2, upregulating antioxidant response elements.
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